(3S*,4S*)-1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-4-(4-morpholinyl)-3-pyrrolidinol -

(3S*,4S*)-1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-4-(4-morpholinyl)-3-pyrrolidinol

Catalog Number: EVT-3938190
CAS Number:
Molecular Formula: C18H26N2O2
Molecular Weight: 302.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

**1. (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169) ** []

    Compound Description: BMS-986169 is a novel, intravenous glutamate N-methyl-d-aspartate 2B receptor (GluN2B) negative allosteric modulator (NAM) investigated for its potential in treating treatment-resistant depression (TRD). It exhibits high binding affinity for the GluN2B subunit allosteric modulatory site and selectively inhibits GluN2B receptor function. []

    Relevance: Although BMS-986169 differs significantly in structure from (3S,4S)-1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-4-(4-morpholinyl)-3-pyrrolidinol, both compounds incorporate a substituted pyrrolidine ring system within their structures. Additionally, both compounds are being investigated for their potential therapeutic applications, highlighting their relevance in medicinal chemistry. []

2. 4-((3S,4S)-3-fluoro-1-((R)-1-(4-methylbenzyl)-2-oxopyrrolidin-3-yl)piperidin-4-yl)phenyl dihydrogen phosphate (BMS-986163) []

    Compound Description: BMS-986163 serves as the phosphate prodrug of BMS-986169. It's designed to improve the aqueous solubility of BMS-986169, making it a more suitable candidate for intravenous administration in the treatment of TRD. []

    Relevance: BMS-986163 shares a close structural relationship with BMS-986169 and, by extension, exhibits structural elements found in (3S,4S)-1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-4-(4-morpholinyl)-3-pyrrolidinol. All three compounds incorporate a substituted pyrrolidine ring system, highlighting a potential common pharmacophore for their respective biological activities. []

3. rac-(3S,4S)-3-Hydroxy-4-phenyl-1-[(S)-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-4,5-dihydro-1H-1,5-benzodiazepin-2(3H)-one []

    Compound Description: This compound represents a complex heterocyclic structure incorporating a benzodiazepine ring system fused with a pyrrolidinol moiety. The research focuses on its crystal structure, which reveals a boat conformation for the seven-membered diazepine ring. []

    Relevance: While structurally distinct from (3S,4S)-1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-4-(4-morpholinyl)-3-pyrrolidinol, this compound shares the presence of a pyrrolidinol substructure. This structural similarity, although occurring within a more complex scaffold, highlights the versatility of pyrrolidinol derivatives in diverse chemical contexts. []

4. 4-benzyl-1-[(3′-phenyl-2′-dibenzylamino)prop-1′-yl]-4-benzyloxycarbonyl-3-methyl-2-oxoazetidine derivatives []

    Compound Description: This refers to a series of four diastereoisomeric β-lactam derivatives designed as potential antagonists of the transient receptor potential cation channel subfamily M member 8 (TRPM8). These compounds demonstrated varying potencies in inhibiting menthol-induced calcium entry in cells, highlighting the importance of stereochemistry in their biological activity. []

    Relevance: While these β-lactam derivatives differ substantially from (3S,4S)-1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-4-(4-morpholinyl)-3-pyrrolidinol in their core structures, their shared focus on stereochemical variations and their investigation as potential drug candidates underlines the significance of precise molecular architecture in pharmaceutical research. []

5. (2 R, 4S) -2, 4-dimethyl-4-((E)-2-((3S, 4S)-2, 4, 5-trihydroxy-3-methoxy-4-phenyl-1, 2, 3, 4-tetrahydroquinolin-6-yl) vinyl) cyclohexanone []

    Compound Description: Isolated from the fungus Penicillium chrysogenum, this compound demonstrated antifungal properties, particularly against Candida albicans and Candida glabrata species. The research highlighted its potential as a future antifungal drug candidate. []

    Relevance: Although structurally distinct from (3S,4S)-1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-4-(4-morpholinyl)-3-pyrrolidinol, this compound exemplifies the diversity of natural products with biological activity. Both compounds underscore the ongoing search for novel molecular scaffolds with therapeutic potential. []

6. (2R,4S,6S,8R,9S)-2-[(5R)-(2E)-3-methyl-5-formyl-hex-2-en-1-yl]-8,9-dimethyl-4-(dimethyl-t-butylsilyloxy)-1,7-dioxaspiro[5.5]undecane []

    Compound Description: This complex spirocyclic compound serves as a key intermediate in the synthesis of (+)-milbemycin β3, a potent anthelmintic agent. []

    Relevance: Despite significant structural differences from (3S,4S)-1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-4-(4-morpholinyl)-3-pyrrolidinol, this compound exemplifies the complexity and diversity of molecules with biological activity. It highlights the role of synthetic chemistry in accessing valuable compounds with potential therapeutic applications. []

Properties

Product Name

(3S*,4S*)-1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-4-(4-morpholinyl)-3-pyrrolidinol

IUPAC Name

(3S,4S)-1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-morpholin-4-ylpyrrolidin-3-ol

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C18H26N2O2/c1-15(11-16-5-3-2-4-6-16)12-19-13-17(18(21)14-19)20-7-9-22-10-8-20/h2-6,11,17-18,21H,7-10,12-14H2,1H3/b15-11+/t17-,18-/m0/s1

InChI Key

CPBRHZVHGGEGRL-JSGPFIJYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1)CN2CC(C(C2)O)N3CCOCC3

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CN2C[C@@H]([C@H](C2)O)N3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.